molecular formula C20H20ClN3O B4921277 4-(2-(4-chlorophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine

4-(2-(4-chlorophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B4921277
M. Wt: 353.8 g/mol
InChI Key: IPLAPXVSBNNRIV-UHFFFAOYSA-N
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Description

4-(2-(4-chlorophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-chlorophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine typically involves the condensation of 4-chlorophenylamine with 2-aminobenzamide to form the quinazoline core. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-chlorophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(4-chlorophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it has been shown to interfere with bacterial quorum sensing, thereby inhibiting biofilm formation and reducing bacterial virulence .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)quinazoline
  • 2,6-dimethylmorpholine
  • 4-(2-(4-bromophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine

Uniqueness

4-(2-(4-chlorophenyl)quinazolin-4-yl)-2,6-dimethylmorpholine stands out due to its unique combination of the quinazoline core and the 2,6-dimethylmorpholine moiety. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)quinazolin-4-yl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-13-11-24(12-14(2)25-13)20-17-5-3-4-6-18(17)22-19(23-20)15-7-9-16(21)10-8-15/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLAPXVSBNNRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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